4-Phosphonomethyl-L-phenylalanine

Descripción general

Descripción

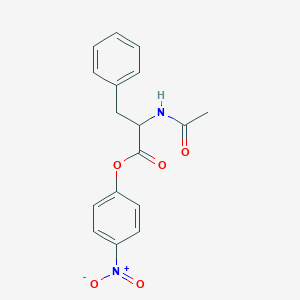

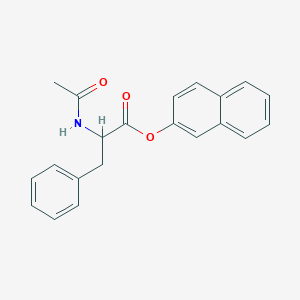

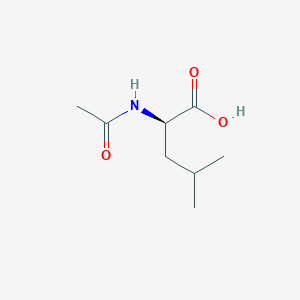

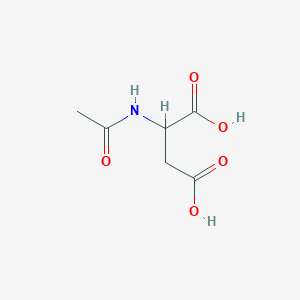

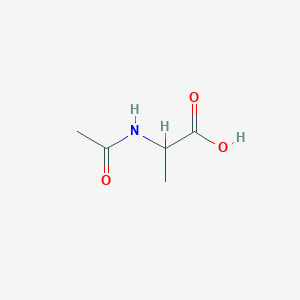

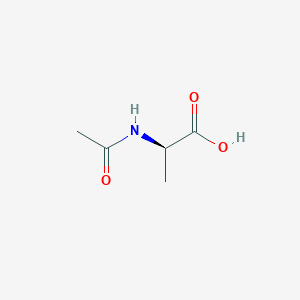

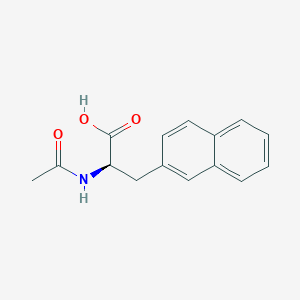

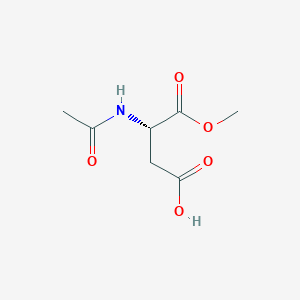

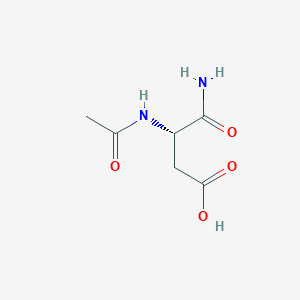

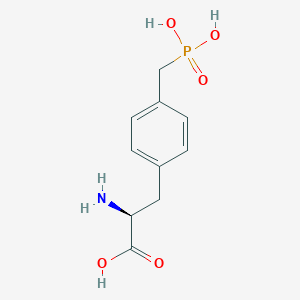

4-Phosphonomethyl-L-phenylalanine is a chemical compound with the molecular formula C10H14NO5P . It is a derivative of phenylalanine, which is one of the essential amino acids .

Synthesis Analysis

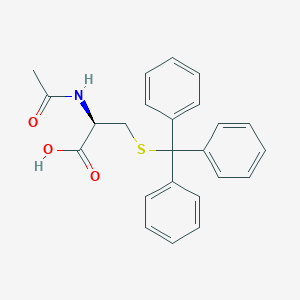

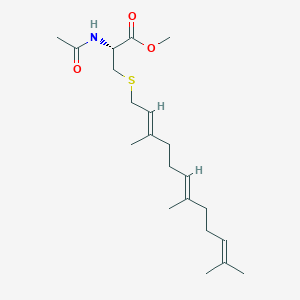

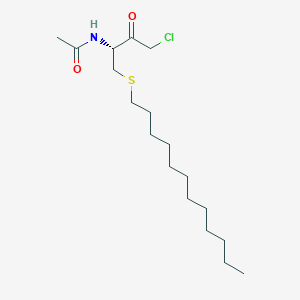

The synthesis of 4-Phosphonomethyl-L-phenylalanine involves the creation of a hydrolytically stable analogue, the 4-(phosphonomethyl)phenylalanine (Pmp) . This residue, resistant to phosphatase action, was shown to inhibit substrate recognition by protein targets . The synthesis includes modifications such as α-methyl, β-methyl, β,β-dimethyl substitutions, α,β-cyclization of Pmp, and methyl substitution on the phosphomomethyl group .Molecular Structure Analysis

The molecular structure of 4-Phosphonomethyl-L-phenylalanine consists of a phenylalanine core with a phosphonomethyl group at position 4 . The average mass of the molecule is 259.196 Da, and the monoisotopic mass is 259.060974 Da .Chemical Reactions Analysis

While specific chemical reactions involving 4-Phosphonomethyl-L-phenylalanine are not detailed in the sources, it’s known that phosphonopeptides, such as this compound, can act as inhibitors of key enzymes related to various pathological states .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Phosphonomethyl-L-phenylalanine include a molecular weight of 259.2 . The compound has a predicted boiling point of 544.7±60.0 °C and a predicted density of 1.499±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Peptide Synthesis

4-Phosphonomethyl-L-phenylalanine: is utilized in peptide synthesis, particularly in the creation of unusual amino acids and analogs of phenylalanine and tyrosine . Its resistance to enzymatic degradation makes it a valuable component in designing peptides with enhanced stability and longevity, which is crucial for therapeutic applications.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a non-hydrolyzable phosphate mimic . It’s often incorporated into biologically active molecules, especially those targeting enzyme inhibition. This property is particularly beneficial in the development of new pharmaceuticals aimed at treating viral infections and other diseases.

Signal Transduction Research

4-Phosphonomethyl-L-phenylalanine: plays a role in the study of signal transduction pathways . As a phosphotyrosyl mimetic, it’s used in peptides that are designed to interfere with or mimic natural signaling processes, which is vital for understanding cellular communication and developing targeted therapies.

Mecanismo De Acción

- Role : It acts as an inhibitor of these enzymes, displaying interesting and useful physiological activities with potential applications in medicine and agriculture .

- Resulting Changes : By inhibiting these enzymes, it affects various cellular processes, potentially leading to therapeutic effects .

- Downstream Effects : These pathways may influence cellular growth, differentiation, and response to external stimuli .

- Impact on Bioavailability : Factors like solubility, stability, and tissue distribution influence its bioavailability .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Propiedades

IUPAC Name |

(2S)-2-amino-3-[4-(phosphonomethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14NO5P/c11-9(10(12)13)5-7-1-3-8(4-2-7)6-17(14,15)16/h1-4,9H,5-6,11H2,(H,12,13)(H2,14,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQLLHDEEMZENJ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20931448 | |

| Record name | 4-(Phosphonomethyl)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phosphonomethyl-L-phenylalanine | |

CAS RN |

142434-81-9 | |

| Record name | 4-Phosphonomethylphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142434819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Phosphonomethyl)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.